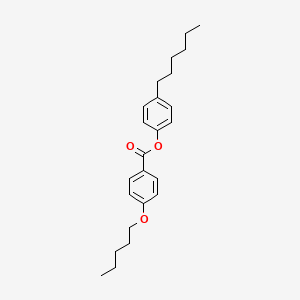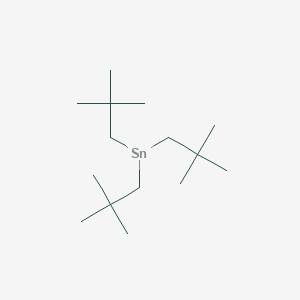
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Dimethylamino)methyl)bicyclo(221)hept-5-en-2-yl)methanol is an organic compound that features a bicyclic structure with a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach might involve the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(Aminomethyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- (3-(Dimethylamino)methyl)bicyclo(2.2.1)heptane
Uniqueness
The presence of both the dimethylamino group and the hydroxyl group in (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.
Properties
CAS No. |
56711-26-3 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C11H19NO/c1-12(2)6-10-8-3-4-9(5-8)11(10)7-13/h3-4,8-11,13H,5-7H2,1-2H3 |
InChI Key |
DIQDXPBIFAYNCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2CC(C1CO)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B14641145.png)
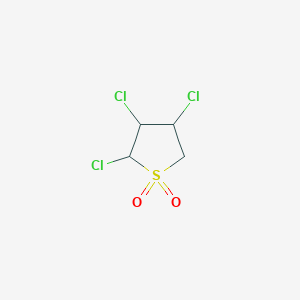
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
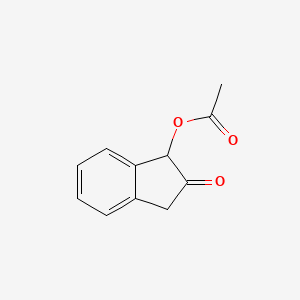

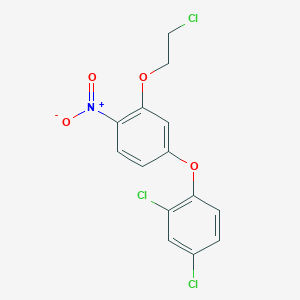

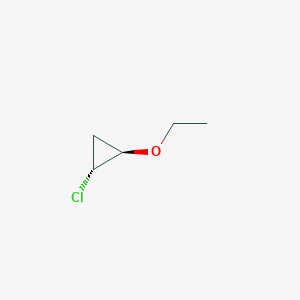
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
